Cas no 2172589-03-4 (4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid)

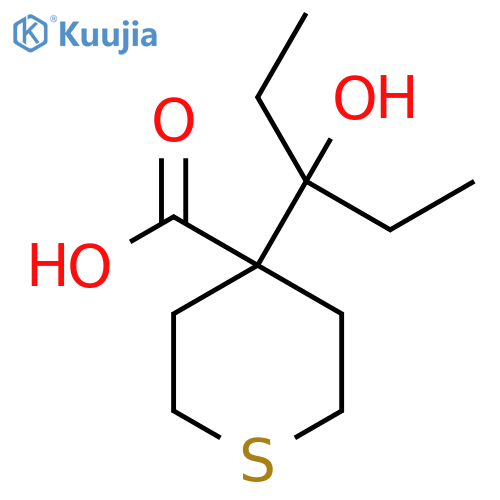

2172589-03-4 structure

商品名:4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid

4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2172589-03-4

- 4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid

- EN300-1633435

- 4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid

-

- インチ: 1S/C11H20O3S/c1-3-11(14,4-2)10(9(12)13)5-7-15-8-6-10/h14H,3-8H2,1-2H3,(H,12,13)

- InChIKey: CSWVTEULFOKERP-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C(=O)O)(CC1)C(CC)(CC)O

計算された属性

- せいみつぶんしりょう: 232.11331567g/mol

- どういたいしつりょう: 232.11331567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 82.8Ų

4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1633435-500mg |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 500mg |

$1027.0 | 2023-09-22 | ||

| Enamine | EN300-1633435-100mg |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 100mg |

$943.0 | 2023-09-22 | ||

| Enamine | EN300-1633435-5.0g |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 5.0g |

$3105.0 | 2023-07-10 | ||

| Enamine | EN300-1633435-10000mg |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 10000mg |

$4606.0 | 2023-09-22 | ||

| Enamine | EN300-1633435-2500mg |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 2500mg |

$2100.0 | 2023-09-22 | ||

| Enamine | EN300-1633435-0.5g |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 0.5g |

$1027.0 | 2023-07-10 | ||

| Enamine | EN300-1633435-0.05g |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 0.05g |

$900.0 | 2023-07-10 | ||

| Enamine | EN300-1633435-10.0g |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 10.0g |

$4606.0 | 2023-07-10 | ||

| Enamine | EN300-1633435-1.0g |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 1.0g |

$1070.0 | 2023-07-10 | ||

| Enamine | EN300-1633435-0.25g |

4-(3-hydroxypentan-3-yl)thiane-4-carboxylic acid |

2172589-03-4 | 0.25g |

$985.0 | 2023-07-10 |

4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

3. Water

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

2172589-03-4 (4-(3-Hydroxypentan-3-yl)thiane-4-carboxylic acid) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 124-83-4((1R,3S)-Camphoric Acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量